2,4,6-Tribromo-1,3,5-triazine

Catalog No.
S793669
CAS No.
14921-00-7
M.F
C3Br3N3
M. Wt
317.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tribromo-1,3,5-triazine

CAS Number

14921-00-7

Product Name

2,4,6-Tribromo-1,3,5-triazine

IUPAC Name

2,4,6-tribromo-1,3,5-triazine

Molecular Formula

C3Br3N3

Molecular Weight

317.76 g/mol

InChI

InChI=1S/C3Br3N3/c4-1-7-2(5)9-3(6)8-1

InChI Key

VHYBUUMUUNCHCK-UHFFFAOYSA-N

SMILES

C1(=NC(=NC(=N1)Br)Br)Br

Synonyms

Cyanuric Bromide; 2,4,6-Tribromo-s-triazine; 2,4,6-Tribromo-s-triazine;2,4,6-Tribromo-sym-triazine

Canonical SMILES

C1(=NC(=NC(=N1)Br)Br)Br

Synthesis:

Reagent for Bromination:

The primary application of 2,4,6-tribromo-1,3,5-triazine in scientific research lies in its use as a brominating agent. It serves as a source of electrophilic bromine (Br+) for various organic synthesis reactions. Compared to elemental bromine (Br2), which is a volatile and hazardous liquid, 2,4,6-tribromo-1,3,5-triazine offers several advantages:

  • Solid form: Easier to handle and store compared to the volatile liquid bromine.
  • Controlled release of bromine: Reacts slower than elemental bromine, allowing for better control over the reaction and reducing the risk of over-bromination.
  • Reduced toxicity: Generally considered less toxic than elemental bromine. [Sigma-Aldrich, ]

These advantages make 2,4,6-tribromo-1,3,5-triazine a valuable tool for researchers performing selective bromination reactions in the laboratory.

Other Potential Applications:

While less common, research suggests that 2,4,6-tribromo-1,3,5-triazine may have potential applications in other areas, including:

  • Flame retardants: Studies have explored its potential use as a flame retardant in various materials due to its ability to release bromine radicals, which can help extinguish flames. []
  • Antimicrobial agents: Some research suggests it may exhibit antimicrobial properties, but further investigation is needed to confirm its efficacy and potential applications. []

2,4,6-Tribromo-1,3,5-triazine is a heterocyclic compound characterized by a triazine ring with three bromine substituents at the 2, 4, and 6 positions. Its chemical formula is C3Br3N3C_3Br_3N_3 and it is recognized for its stability and reactivity in various chemical contexts. The presence of bromine atoms enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.

Due to its reactive bromine atoms. It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines or alcohols. For instance:

  • Nucleophilic Substitution: The bromine atoms can be replaced by amines to form tri-substituted triazines.
  • Cycloaddition Reactions: It can react with alkenes or alkynes under appropriate conditions to form new cyclic compounds.

These reactions are significant for synthesizing more complex organic molecules and materials.

Research indicates that 2,4,6-tribromo-1,3,5-triazine exhibits biological activity that may include antimicrobial and antifungal properties. Its derivatives have been studied for potential applications in pharmaceuticals, particularly in the development of compounds that inhibit specific biological pathways or microbial growth.

The synthesis of 2,4,6-tribromo-1,3,5-triazine typically involves the bromination of cyanuric chloride or other triazine derivatives. Key methods include:

  • Bromination of Cyanuric Chloride: This method involves treating cyanuric chloride with bromine under controlled conditions to yield 2,4,6-tribromo-1,3,5-triazine.
  • Functionalization of Triazines: Utilizing nucleophilic substitution reactions where various nucleophiles replace the bromine atoms to produce substituted triazines .

2,4,6-Tribromo-1,3,5-triazine finds applications in several fields:

  • Agriculture: It is used as a precursor for herbicides and pesticides due to its ability to disrupt biochemical pathways in target organisms.
  • Materials Science: Its derivatives are utilized in the development of polymers and materials with specific properties.
  • Pharmaceuticals: The compound serves as an intermediate in synthesizing biologically active molecules.

Several compounds share structural similarities with 2,4,6-tribromo-1,3,5-triazine. Here are some notable examples:

Compound NameStructureUnique Features
2,4-Dichloro-1,3,5-triazineC3Cl2N3Less reactive than tribromo variant
2-Amino-4,6-dichloro-1,3,5-triazineC3Cl2N4Exhibits different biological activities
2,4-Dihydroxy-1,3,5-triazineC3H6N6O2Contains hydroxyl groups; more polar
2-Hydroxy-4-bromo-6-methyl-1,3,5-triazineC4H6BrN3OCombines bromination with hydroxyl substitution

Each of these compounds has unique properties that distinguish them from 2,4,6-tribromo-1,3,5-triazine while retaining some functional characteristics due to their similar triazine structure.

XLogP3

3

Wikipedia

2,4,6-tribromo-1,3,5-triazine

Dates

Modify: 2024-04-14

Explore Compound Types